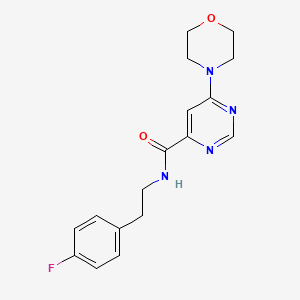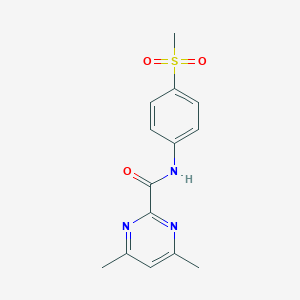
4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers.
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide involves the inhibition of the activity of specific enzymes that are involved in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, which results in a decrease in inflammation.
Biochemical and Physiological Effects:
4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammatory diseases. Additionally, it has been found to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide in lab experiments is its potent anti-inflammatory properties. This makes it an ideal candidate for studying the inflammatory response and the mechanisms involved in the regulation of inflammation. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored.
Orientations Futures
There are several future directions for the study of 4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of the enzymes involved in the inflammatory response. Additionally, the potential use of this compound in the treatment of various inflammatory diseases in humans is an area of active research. Finally, the study of the potential side effects and toxicity of this compound is an important area of future research.
In conclusion, 4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide is a chemical compound that has significant potential in various scientific research fields. Its anti-inflammatory properties, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important area of research for the scientific community.
Méthodes De Synthèse
The synthesis of 4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide involves the reaction of 4-methylsulfonylbenzaldehyde with 4,6-dimethyl-2-nitropyrimidine, followed by reduction with hydrogen gas in the presence of palladium on carbon catalyst. The product is then treated with hydrochloric acid to obtain the desired compound.
Applications De Recherche Scientifique
4,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide has been extensively studied for its potential applications in various scientific research fields. It has been found to have significant anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
4,6-dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9-8-10(2)16-13(15-9)14(18)17-11-4-6-12(7-5-11)21(3,19)20/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROZQQOLXKTEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B2734610.png)
![5-((3-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2734611.png)
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2734613.png)
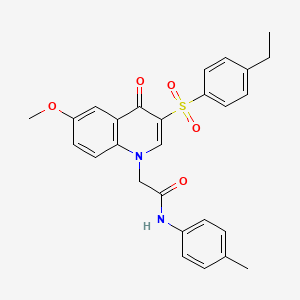
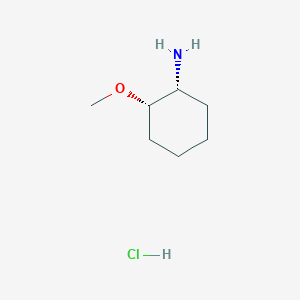
![5-(2-methoxyethyl)-3-oxo-N-phenethyl-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2734619.png)
![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2734620.png)
![N-[[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2734621.png)
![N-[[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2734623.png)
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclohexylpropanamide](/img/structure/B2734624.png)
![2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2734625.png)
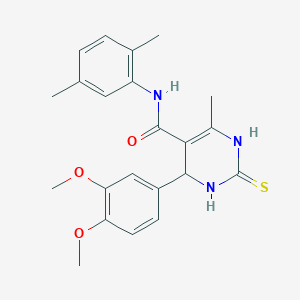
![Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylcarbamoyl]benzoate](/img/structure/B2734628.png)
